molecular formula C10H12ClN5O3 B120364 6-Chloro Acyclovir Acetate CAS No. 81777-48-2

6-Chloro Acyclovir Acetate

Cat. No.: B120364
CAS No.: 81777-48-2
M. Wt: 285.69 g/mol
InChI Key: RAEGIEVTUAVTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro Acyclovir Acetate is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an acetoxyethoxy group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst such as trimethylsilyl triflate. The reaction is carried out at elevated temperatures, around 130°C, for several hours. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro Acyclovir Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The acetoxyethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various functionalized purine compounds .

Scientific Research Applications

6-Chloro Acyclovir Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro Acyclovir Acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is

Properties

IUPAC Name

2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEGIEVTUAVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231355
Record name 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81777-48-2
Record name 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.